STA-21 is a small organic molecule identified as a potential inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. [] STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. [, , ] STA-21 has garnered significant interest in cancer research due to the frequent detection of constitutively activated STAT3 in various human cancer cell lines and clinical specimens. [, ] The inhibition of STAT3 activity by STA-21 has been investigated in various cancer types, including breast cancer, multiple myeloma, glioblastoma, liver cancer, and colorectal cancer. [, , , ]
The compound is classified under the category of natural products and synthetic derivatives. It is structurally related to various anthraquinone derivatives, which are known for their diverse biological activities. The synthesis of this compound has been explored in various studies, particularly in the context of developing inhibitors for specific biological targets such as the STAT3 signaling pathway .
The synthesis of 8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione typically involves multi-step organic reactions. A notable method includes:
Specific parameters such as temperature, reaction time, and catalyst choice are critical for optimizing yields and selectivity in these synthetic pathways .
The molecular structure of 8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are often employed to elucidate the precise arrangement of atoms within the molecule .
8-Hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione participates in various chemical reactions:
These reactions are crucial for understanding how this compound can be utilized in drug development and other applications.
The mechanism of action for 8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione primarily revolves around its ability to interact with specific proteins or enzymes within cellular pathways:
These mechanisms underline its potential therapeutic applications.
The physical and chemical properties of 8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione include:
These properties are essential for determining how the compound can be formulated for use in research or therapeutic settings .
8-Hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione has several promising applications:
The core tetrahydrobenzanthracene scaffold of 8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione originates from type II polyketide synthase (PKS) systems that catalyze sequential condensation of malonyl-CoA extender units onto an acetyl-CoA starter molecule. These iterative reactions generate a highly reactive poly-β-ketone chain that undergoes programmed cyclizations to form the angular tetracyclic framework characteristic of angucycline antibiotics. The initial ring cyclization follows the C9-C14 aldol condensation pattern, which distinguishes angucyclines from linearly fused tetracyclines. Molecular modeling suggests that the tetraphenone backbone arises through regioselective C7-C12 bond formation, creating the signature bent topology observed in this compound class [1] [4].
Genetic analyses of related bacterial systems reveal that minimal PKS clusters consisting of ketosynthase (KSα), chain length factor (KSβ), and acyl carrier protein (ACP) collaborate to synthesize a decaketide precursor. This precursor undergoes spontaneous aromatization of the outermost rings (A and B) while the central C-ring retains keto-enol tautomerization capacity essential for downstream modifications. Crucially, the ketoreductase (KR) domain within the PKS complex selectively reduces the C15 carbonyl during chain elongation, establishing the chiral center that dictates stereochemistry throughout subsequent cyclization events. This enzymatic precision ensures the proper folding of the polyketide chain into the sterically congested cis-configuration observed in tetraphenone derivatives [3] [6].
Table 1: Key Enzymatic Components in Initial Scaffold Assembly
Enzyme Component | Gene Symbol | Function in Biosynthesis |
---|---|---|
Ketosynthase α | KSα | Decarboxylative Claisen condensation |
Ketosynthase β | KSβ | Chain length determination |
Acyl Carrier Protein | ACP | Activated polyketide chain tethering |
Ketoreductase | KR | C15 carbonyl reduction |
Aromatase | ARO | Ring A/B dehydrogenation |
The nascent polyaromatic backbone undergoes regiospecific oxidative transformations mediated by flavin-dependent monooxygenases and cytochrome P450 enzymes to introduce oxygen functionalities. For 8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione, crystallographic evidence confirms C8 hydroxylation as a signature modification occurring at the anthrone oxidation stage. This oxygenation event proceeds via electrophilic aromatic substitution where molecular oxygen is activated by a non-heme iron center in the monooxygenase active site, generating a phenolate intermediate that tautomerizes to the observed para-quinol configuration [6] [7].
Comparative analysis of structurally analogous compounds reveals divergent oxidative trajectories:
These differential modification patterns arise from substrate stereoselectivity in oxygenases, particularly regarding access to the C3 prochiral center. Biochemical studies indicate that C8 hydroxylation precedes C3 oxidation, creating a hydrogen-bonding network that sterically hinders subsequent C3 hydroxylation in the specific biosynthetic route yielding 8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione [2] [6].
Table 2: Oxygenation Patterns in Related Tetraphenone Derivatives
Compound | C3 Status | C8 Status | Molecular Formula | Structural Implications |
---|---|---|---|---|
8-Hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione | -CH3 | -OH | C19H14O5 | Planar anthraquinone region |
3,8-Dihydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione | -CH3OH | -OH | C19H14O5 | C3 stereocenters |
(3R)-3-hydroxy-8-methoxy-3-methyl-6-glycoside | -CH3OH | -OCH3 | C26H26O10 | Glycosylation at C6 |
The C3 methyl group installation involves S-adenosylmethionine (SAM)-dependent methyltransferases acting upon the C3 keto intermediate during ring C alicyclization. Isotopic labeling studies demonstrate that methylation occurs via enolate addition rather than electrophilic substitution, requiring transient oxidation of ring C to an α,β-unsaturated enone that serves as the methyl acceptor. This transformation establishes the quaternary carbon center that confers conformational rigidity to the molecule. The methyltransferase exhibits remarkable regiospecificity, discriminating against other enolizable positions in rings B and D through precise binding pocket geometry that positions C3 proximal to SAM's sulfonium ion [5] [9].
The terminal cyclization forming ring D proceeds through a Michael-type addition catalyzed by a Claisen cyclase that activates the C12 carbonyl for intramolecular aldol condensation. This enzyme orchestrates the stereoselective trans-decalin fusion between rings C and D, generating the characteristic trans-junction observed in tetrahydrotetraphene derivatives. Mutagenesis studies of homologous systems reveal that a conserved aspartate-histidine dyad within the cyclase active site protonates the enol oxygen at C7, facilitating nucleophilic attack on the C12 carbonyl carbon. The resulting tetracyclic system then undergoes aromatizing dehydrogenation in ring D, yielding the fully conjugated 1,7,12-trione system essential for biological activity [3] [8].
Table 3: Tailoring Enzymes in Tetraphenone Maturation
Enzyme Class | Catalyzed Reaction | Cofactor Requirement | Structural Outcome |
---|---|---|---|
C-Methyltransferase | C3 alkylation | SAM | Quaternary carbon center |
FAD-dependent oxidase | Ring D aromatization | FADH2/O2 | Extended conjugation |
NADPH-dependent reductase | C4 carbonyl reduction | NADPH | Chirality induction |
Claisen cyclase | Ring D annulation | None | trans-Decalin fusion |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7